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molecular formula C18H14Cl2N2O4 B8620681 Methyl 2-(4-((6,7-dichloro-2-quinoxalinyl)oxy)phenoxy)propanoate CAS No. 76578-02-4

Methyl 2-(4-((6,7-dichloro-2-quinoxalinyl)oxy)phenoxy)propanoate

Cat. No. B8620681
M. Wt: 393.2 g/mol
InChI Key: IHYXEMLIBSINKU-UHFFFAOYSA-N
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Patent
US04609396

Procedure details

In a nitrogen atmosphere, a solution of 3.9 g (0.02 mole) methyl 2-(4-hydroxyphenoxy)propanoate in 20 cc of dimethylformamide was added dropwise at about 15° C. to a suspension of 0.8 g sodium hydride in 10 cc dimethylformamide. When the evolution of hydrogen ceased, 4.7 g of (0.02 mole) 2,6,7-trichloroquinoxaline was added and the reaction mixture was heated for 5 hours at ~130° C. Filtering the reaction mixture yielded a small amount of insoluble material. The filtrate was poured into approximately 200 cc of ice-water. Sodium chloride was added to the solution which was then extracted with 1200 cc of ether (4×300). The ethereal extracts were combined and dried over magnesium sulfate. The ether was removed under vacuum and the crude product was crystallized from CH3OH. Yield 2.8 g, m.p. 100°-105°.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.[H-].[Na+].[H][H].Cl[C:20]1[CH:29]=[N:28][C:27]2[C:22](=[CH:23][C:24]([Cl:31])=[C:25]([Cl:30])[CH:26]=2)[N:21]=1.[Cl-].[Na+]>CN(C)C=O>[Cl:30][C:25]1[CH:26]=[C:27]2[C:22](=[CH:23][C:24]=1[Cl:31])[N:21]=[C:20]([O:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])=[CH:13][CH:14]=1)[CH:29]=[N:28]2 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
OC1=CC=C(OC(C(=O)OC)C)C=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2N=C1)Cl)Cl
Step Four
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for 5 hours at ~130° C
Duration
5 h
FILTRATION
Type
FILTRATION
Details
Filtering the reaction mixture
CUSTOM
Type
CUSTOM
Details
yielded a small amount of insoluble material
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 1200 cc of ether (4×300)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was crystallized from CH3OH

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2N=CC(=NC2=CC1Cl)OC1=CC=C(OC(C(=O)OC)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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